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Compound of Interest

Compound Name: CFI-400936

Cat. No.: B606611 Get Quote

A Note on Nomenclature: Initial inquiries for "CFI-400936" have revealed that this designation

corresponds to a potent inhibitor of Threonine Tyrosine Kinase (TTK), also known as

Monopolar spindle 1 (Mps1). However, the vast majority of publicly available research and

clinical trial data is associated with a closely related compound, CFI-400945, a selective

inhibitor of Polo-like Kinase 4 (PLK4). Given the extensive documentation and clinical

relevance of CFI-400945, this guide will primarily focus on this molecule, while also providing a

concise overview of CFI-400936 and its distinct target. It is highly probable that interest in "CFI-
400936" stems from a typographical error and the intended subject is the PLK4 inhibitor.

Executive Summary
This technical guide provides a comprehensive overview of CFI-400945, a first-in-class, orally

bioavailable small molecule inhibitor of Polo-like Kinase 4 (PLK4). PLK4 is a master regulator

of centriole duplication, a critical process in cell division. Dysregulation of PLK4 is implicated in

tumorigenesis, making it a compelling target for cancer therapy. This document details the

mechanism of action of CFI-400945, its preclinical and clinical data, and the methodologies of

key experiments. Included are structured data tables for quantitative analysis and Graphviz

diagrams to visualize the PLK4 signaling pathway and a representative experimental workflow.

A brief section also clarifies the identity of CFI-400936 as a TTK inhibitor.

CFI-400945: A Potent and Selective PLK4 Inhibitor
CFI-400945 is an investigational anti-cancer agent that has undergone extensive preclinical

and clinical evaluation. It is a highly potent and selective ATP-competitive inhibitor of PLK4.
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Primary Target and Mechanism of Action
The primary molecular target of CFI-400945 is Polo-like Kinase 4 (PLK4).[1] PLK4 is a

serine/threonine kinase that plays a pivotal role in the biogenesis of centrioles, which are

essential for the formation of centrosomes and, consequently, the mitotic spindle.[2][3][4] By

inhibiting PLK4, CFI-400945 disrupts the normal process of centriole duplication, leading to

mitotic errors, aneuploidy, and ultimately, cell death in cancer cells.[1][5]

The mechanism of action of CFI-400945 is dose-dependent. At high concentrations, it leads to

a failure of centriole duplication.[5] Conversely, at lower concentrations, it can induce centriole

amplification, which also results in mitotic catastrophe and cell death.[5] This dual effect

underscores the tight regulation of PLK4 activity required for normal cell division.

Quantitative Data
The following tables summarize the key quantitative data for CFI-400945 from various

preclinical studies.

Table 1: In Vitro Potency and Selectivity of CFI-400945
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Parameter Value Notes

Primary Target PLK4 Polo-like Kinase 4

IC50 (PLK4) 2.8 nM In vitro kinase assay.[6]

Ki (PLK4) 0.26 nM ATP-competitive inhibitor.[6]

Off-Target Kinase Inhibition

(IC50)

PLK1, PLK2, PLK3 >50 µM

Demonstrates high selectivity

over other PLK family

members.[6]

Aurora Kinase B (AURKB) 98 nM
One of the more significant off-

targets.[1][7]

TrkA, TrkB < 100 nM [8]

Tie2/TEK < 100 nM [8]

Abl (T315I), Bmx, FGFR1/2,

Ros
< 100 nM [8]

Table 2: Cellular Activity of CFI-400945 in Breast Cancer Cell Lines

Cell Line Subtype GI50 (nM)

MDA-MB-468 Triple-Negative 14

SKBr-3 HER2+ 20

MDA-MB-231 Triple-Negative 22

BT-20 Triple-Negative 25

Cal-51 Triple-Negative 34

HCC1954 HER2+ 46

MCF-7 ER+ 165
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GI50: 50% growth inhibition concentration. Data from Mason et al., Cancer Cell, 2014.

PLK4 Signaling Pathway
PLK4 is a critical node in the cell cycle, primarily regulating centriole duplication. Its activity is

tightly controlled through a complex network of interactions. The following diagram illustrates a

simplified representation of the PLK4 signaling pathway.
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Caption: Simplified PLK4 signaling pathway in centriole duplication.
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Experimental Protocols
This section outlines the methodologies for key experiments used to characterize CFI-400945.

In Vitro PLK4 Kinase Assay
Objective: To determine the direct inhibitory activity of CFI-400945 on PLK4 kinase.

Methodology: A radiometric kinase assay is a common method.

Reaction Mixture Preparation: A reaction buffer containing recombinant human PLK4

enzyme, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a

specific peptide substrate), and [γ-³³P]ATP is prepared.

Compound Incubation: CFI-400945 is serially diluted and added to the reaction mixture. A

control with no inhibitor (vehicle, typically DMSO) is included.

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a

controlled temperature (e.g., 30°C) for a specific duration.

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g.,

phosphoric acid).

Quantification: The phosphorylated substrate is captured on a filter membrane, and the

amount of incorporated ³³P is quantified using a scintillation counter.

Data Analysis: The percentage of inhibition is calculated relative to the control, and the IC50

value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (Sulforhodamine B - SRB)
Objective: To assess the effect of CFI-400945 on the proliferation of cancer cell lines.

Methodology:

Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and

allowed to adhere overnight.[9][10][11]
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Compound Treatment: Cells are treated with a range of concentrations of CFI-400945 for a

specified period (e.g., 72-96 hours).[12]

Cell Fixation: The culture medium is removed, and cells are fixed with cold 10% (w/v)

trichloroacetic acid (TCA) for 1 hour at 4°C.[10][11]

Washing: The plates are washed multiple times with water to remove TCA and air-dried.[10]

Staining: 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid is added to each

well, and the plates are incubated at room temperature for 30 minutes.[9][10]

Removal of Unbound Dye: The plates are washed with 1% acetic acid to remove unbound

SRB dye and then air-dried.[9][11]

Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.[9][10]

Absorbance Reading: The optical density is measured at 510 nm using a microplate reader.

[10]

Data Analysis: The GI50 value is calculated from the dose-response curve.

In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of CFI-400945 in a living organism.

Methodology:

Cell Implantation: A specific number of human cancer cells (e.g., 2 x 10⁶ MDA-MB-231 cells)

are subcutaneously injected into the flank or mammary fat pad of immunocompromised mice

(e.g., NOD/SCID or nude mice).[13][14]

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[13]

Treatment Administration: Mice are randomized into control (vehicle) and treatment groups.

CFI-400945 is administered orally at specified doses and schedules (e.g., daily or

intermittently).[15]
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Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using

calipers.

Monitoring: Animal body weight and general health are monitored throughout the study.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size, or at a specified time point.

Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to

determine the significance of the anti-tumor effect.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of CFI-400945.
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Caption: A representative preclinical to clinical workflow for CFI-400945.
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Clinical Development of CFI-400945
CFI-400945 has progressed to Phase I clinical trials in patients with advanced solid tumors and

hematological malignancies.[16][17][18] These trials aimed to establish the safety, tolerability,

pharmacokinetics, and the recommended Phase 2 dose (RP2D).[16][17] The most common

dose-limiting toxicity observed was neutropenia.[16] While response rates as a monotherapy

were modest in unselected patient populations, evidence of anti-tumor activity was observed.

[16][17] Ongoing and future studies are likely to focus on combination therapies and patient

populations with specific biomarkers.

CFI-400936: A TTK Inhibitor
For clarity, CFI-400936 is a distinct molecule that targets Threonine Tyrosine Kinase (TTK),

also known as Mps1.[19][20][21][22][23] TTK is a key component of the spindle assembly

checkpoint (SAC), which ensures proper chromosome segregation during mitosis.

Table 3: CFI-400936 Profile

Parameter Value Reference

Primary Target TTK (Mps1) [19]

IC50 (TTK) 3.6 nM [19]

Inhibitors of TTK, like CFI-400936, represent another therapeutic strategy targeting mitotic

processes in cancer cells.

Conclusion
CFI-400945 is a potent and selective inhibitor of PLK4, a critical regulator of centriole

duplication and cell cycle progression. Its mechanism of action, involving the disruption of

mitosis, has demonstrated anti-tumor activity in a range of preclinical models and has been

evaluated in early-phase clinical trials. Further research is needed to identify patient

populations most likely to benefit from PLK4 inhibition and to explore effective combination

strategies. It is important to distinguish CFI-400945 from CFI-400936, a TTK inhibitor with a

different molecular target and mechanism of action. This guide provides a foundational

understanding of CFI-400945 for researchers and drug development professionals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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